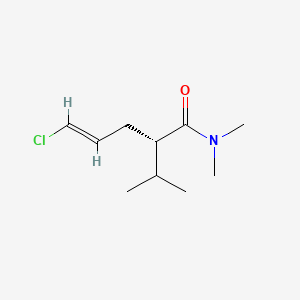
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide is a synthetic organic compound characterized by its unique structural features It is a derivative of pentenoic acid and contains a chloro group, a dimethylamino group, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to ensure sustainability.
化学反应分析
Types of Reactions
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Dechlorinated products.
Substitution: Products with substituted functional groups, such as hydroxyl or amino derivatives.
科学研究应用
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid: A precursor in the synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide.
N,N-Dimethyl-2-(1-methylethyl)-4-pentenamide: A structurally similar compound lacking the chloro group.
Uniqueness
This compound is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.
生物活性
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide, commonly referred to as a derivative of 4-pentenamide, exhibits significant biological activity that has garnered attention in pharmaceutical research. Its unique structure, characterized by a chloro substituent and a dimethylamide group, contributes to its interaction with biological systems. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈ClNO
- Molecular Weight : 203.709 g/mol
- CAS Number : 324519-68-8
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 277.0 ± 33.0 °C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as a pharmaceutical agent. The following sections summarize key findings related to its efficacy and mechanisms.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of certain biomolecules.
- Receptor Interaction : The compound exhibits affinity for various receptors, which may mediate its pharmacological effects. This includes interactions with G-protein coupled receptors (GPCRs) that are crucial for signal transduction in cells.
Pharmacological Studies
Recent research has highlighted the compound's potential therapeutic applications:
Antihypertensive Properties
A study investigated the antihypertensive effects of this compound as an intermediate in the synthesis of Aliskiren, a known antihypertensive drug. Results indicated that the compound could lower blood pressure in animal models through the inhibition of the renin-angiotensin system (RAS) .
Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies and Experimental Findings
属性
CAS 编号 |
324519-68-8 |
|---|---|
分子式 |
C10H18ClNO |
分子量 |
203.71 g/mol |
IUPAC 名称 |
5-chloro-N,N-dimethyl-2-propan-2-ylpent-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-8(2)9(6-5-7-11)10(13)12(3)4/h5,7-9H,6H2,1-4H3 |
InChI 键 |
MFPMAEZQAUDONN-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=CCl)C(=O)N(C)C |
规范 SMILES |
CC(C)C(CC=CCl)C(=O)N(C)C |
同义词 |
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide; (S,E)-5-Chloro-2-isopropyl-N,N-dimethylpent-4-enamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















